N-[(oxan-4-yl)methyl]oxetan-3-amine
Description
N-[(oxan-4-yl)methyl]oxetan-3-amine is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol It is characterized by the presence of an oxetane ring and an oxane ring, making it a unique structure in organic chemistry
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)oxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-11-4-2-8(1)5-10-9-6-12-7-9/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHQEVARRXZQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)methyl]oxetan-3-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization through C-O bond formation. This can be achieved by reacting a suitable alcohol with an epoxide under acidic or basic conditions . Another approach involves the electrophilic halocyclization of alcohols, where a halogen source is used to induce cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)methyl]oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxetane carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated oxetane derivatives.
Scientific Research Applications
N-[(oxan-4-yl)methyl]oxetan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)methyl]oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzyl)oxetan-3-amine: Similar structure with a methoxybenzyl group instead of an oxane ring.
N-(oxetan-3-yl)oxan-4-amine hydrochloride: Similar structure with a hydrochloride salt form.
Uniqueness
N-[(oxan-4-yl)methyl]oxetan-3-amine is unique due to the presence of both an oxetane and an oxane ring in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Biological Activity
N-[(oxan-4-yl)methyl]oxetan-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features an oxetane ring, which is known for its unique reactivity and ability to interact with various biological targets. The presence of the oxan group enhances the compound's solubility and stability, making it a suitable candidate for pharmaceutical applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modify target proteins or nucleic acids. This property allows the compound to potentially influence various signaling pathways involved in disease processes.
Key Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : By binding to receptors, it can alter cellular responses, impacting processes such as inflammation or cell proliferation.
- Signal Transduction Interference : It may disrupt normal signaling pathways, which can be beneficial in conditions where these pathways are dysregulated.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
Anticancer Activity
Studies have indicated that compounds similar to this compound exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, a related compound was shown to restore wild-type function in mutant p53, leading to enhanced DNA binding and subsequent apoptosis in tumor cells .
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects. It may inhibit the activity of pro-inflammatory cytokines through modulation of signaling pathways involving IRAK4, a kinase implicated in inflammatory responses .
Case Studies
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Case Study on Anticancer Activity :
- Objective : To evaluate the efficacy of this compound in inducing apoptosis in cancer cell lines.
- Methodology : Various concentrations of the compound were administered to cultured cancer cells, followed by assessment of cell viability and apoptosis markers.
- Findings : Significant reductions in cell viability were observed at higher concentrations, with increased markers for apoptosis detected.
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Case Study on Anti-inflammatory Properties :
- Objective : To assess the impact of the compound on inflammatory cytokine production.
- Methodology : Macrophages were treated with the compound and stimulated with lipopolysaccharides (LPS) to induce inflammation.
- Findings : The treatment resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in inflammatory response.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
